molecular formula C6H14O4 B1584647 1,1,2,2-Tetramethoxyethane CAS No. 2517-44-4

1,1,2,2-Tetramethoxyethane

Cat. No. B1584647
CAS RN: 2517-44-4
M. Wt: 150.17 g/mol
InChI Key: IVXUXKRSTIMKOE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethoxyethane, also known as ethane, is a chemical compound with the molecular formula C6H14O4 . It has an average mass of 150.173 Da and a monoisotopic mass of 150.089203 Da . It is also known as Glyoxal bis (dimethyl acetal) .


Molecular Structure Analysis

The systematic name of 1,1,2,2-Tetramethoxyethane is Ethane, 1,1,2,2-tetramethoxy . The SMILES representation is COC(C(OC)OC)OC . The InChI representation is InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 .


Physical And Chemical Properties Analysis

1,1,2,2-Tetramethoxyethane has a density of 1.0±0.1 g/cm3, a boiling point of 154.9±35.0 °C at 760 mmHg, and a vapour pressure of 4.0±0.3 mmHg at 25°C . It has a molar refractivity of 36.7±0.3 cm3, and a molar volume of 153.8±3.0 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Lithium-Sulfur Batteries

1,1,2,2-Tetramethoxyethane: is utilized in the development of electrolytes for Lithium-Sulfur (Li-S) batteries . These batteries are considered next-generation energy storage devices due to their high specific energy. The compound serves as a solvent in glyoxylic-acetal based electrolytes, which have shown promising results in terms of cycle life and coulombic efficiency .

Sodium-Ion Batteries

In the realm of Sodium-Ion (Na-ion) batteries , 1,1,2,2-Tetramethoxyethane is used to create electrolytes that exhibit increased thermal stability and higher flash points. This leads to competitive capacity and prolonged cycle life, making it a valuable component in sustainable energy storage solutions .

Electrochemical Double Layer Capacitors

As an electrolyte component, 1,1,2,2-Tetramethoxyethane contributes to the performance of Electrical Double Layer Capacitors (EDLCs) . Its inclusion in the electrolyte formulation can influence the capacitors’ efficiency and stability .

Organic Synthesis

In organic chemistry, 1,1,2,2-Tetramethoxyethane is an important intermediate. It is used in various synthesis processes, where it can act as a solvent or a reagent to facilitate different chemical reactions .

Analytical Chemistry

1,1,2,2-Tetramethoxyethane: finds its application in analytical chemistry as a solvent. Its properties make it suitable for use in various analytical procedures, contributing to the accuracy and precision of chemical analysis .

Materials Science

This compound is also used to enhance the performance of melamine-urea-formaldehyde wood adhesives in materials science. Its low volatility makes it an ideal choice for improving the durability and strength of adhesive bonds .

Pharmaceutical Industry

In the pharmaceutical sector, 1,1,2,2-Tetramethoxyethane is mentioned as an impurity in certain drug manufacturing processes. Its identification and control are crucial for ensuring the quality and safety of pharmaceutical products .

Environmental Science

Lastly, the role of 1,1,2,2-Tetramethoxyethane in environmental science is linked to its use in energy storage devices. By contributing to the development of advanced batteries and capacitors, it supports the creation of environmentally friendly energy solutions .

Safety And Hazards

1,1,2,2-Tetramethoxyethane is classified as a flammable liquid, Category 3 . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,2,2-tetramethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXUXKRSTIMKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339194
Record name 1,1,2,2-Tetramethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetramethoxyethane

CAS RN

2517-44-4
Record name 1,1,2,2-Tetramethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2517-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetramethoxyethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetramethoxyethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using 1,1,2,2-Tetramethoxyethane in sodium-ion batteries compared to conventional electrolytes?

A1: 1,1,2,2-Tetramethoxyethane (TEG), belonging to the glyoxylic-acetal family, offers several advantages as an electrolyte component in sodium-ion batteries [, ]. Compared to traditional carbonate-based electrolytes, TEG exhibits:

  • Enhanced Thermal Stability: TEG demonstrates a higher flash point and improved thermal stability, enhancing battery safety. []
  • Improved Cycling Stability: Research indicates that TEG-based electrolytes contribute to the formation of thicker and potentially more protective electrode-electrolyte interphases, mitigating degradation processes and extending cycle life. []
  • Competitive Performance: Sodium-ion batteries utilizing TEG-based electrolytes exhibit comparable capacity and promising capacity retention at high C rates alongside the aforementioned benefits. [, ]

Q2: Beyond batteries, what other applications benefit from the properties of 1,1,2,2-Tetramethoxyethane?

A2: 1,1,2,2-Tetramethoxyethane (TME) demonstrates utility in adhesive formulations, particularly for wood adhesives:

  • Performance Enhancement: TME has been shown to improve the performance of melamine-urea-formaldehyde (MUF) and certain urea-formaldehyde (UF) resins used in wood adhesives. []
  • Resin Reduction Potential: The incorporation of TME allows for a potential decrease in the required resin percentage in wood panel production due to its high boiling point and low volatility. []

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